1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide
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Overview
Description
1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of an ethyl group at the first position, a methyl group at the second position, a phenyl group at the fourth position, and a carboxamide group at the third position of the pyrrole ring
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: One common method for synthesizing pyrroles involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines under acidic conditions to form pyrroles.
Cyclization of Carboxylic Acids: Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Oxidative Coupling: A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can also be used to synthesize N-substituted pyrroles.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution typically involves reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials due to its aromatic stability and electronic properties.
Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: By affecting these targets, the compound can influence pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-Methyl-2-phenyl-1H-pyrrole: This compound is similar in structure but lacks the ethyl and carboxamide groups, which can significantly alter its chemical properties and biological activity.
2-Phenyl-1H-pyrrole-3-carboxamide: This compound shares the carboxamide group but differs in the substitution pattern on the pyrrole ring.
Uniqueness: 1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These differences can lead to unique interactions with biological targets and distinct chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-ethyl-2-methyl-4-phenylpyrrole-3-carboxamide |
InChI |
InChI=1S/C14H16N2O/c1-3-16-9-12(11-7-5-4-6-8-11)13(10(16)2)14(15)17/h4-9H,3H2,1-2H3,(H2,15,17) |
InChI Key |
PQCXOSZODMTUCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=C1C)C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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